4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride
CAS No.: 1261231-26-8
Cat. No.: VC4812428
Molecular Formula: C9H14Cl2N4S
Molecular Weight: 281.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261231-26-8 |
|---|---|
| Molecular Formula | C9H14Cl2N4S |
| Molecular Weight | 281.2 |
| IUPAC Name | 4-chloro-2-methylsulfanyl-6-piperazin-1-ylpyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C9H13ClN4S.ClH/c1-15-9-12-7(10)6-8(13-9)14-4-2-11-3-5-14;/h6,11H,2-5H2,1H3;1H |
| Standard InChI Key | AARBAGOOUPPFLL-UHFFFAOYSA-N |
| SMILES | CSC1=NC(=CC(=N1)Cl)N2CCNCC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine core substituted at the 2-, 4-, and 6-positions with methylthio, chlorine, and piperazinyl groups, respectively . The hydrochloride salt enhances solubility in polar solvents, though exact solubility data remain unreported. Key structural attributes include:
-
Pyrimidine ring: Provides a planar, aromatic scaffold for π-π interactions .
-
Chlorine at C4: Acts as a leaving group in nucleophilic substitutions .
-
Methylthio group at C2: Contributes to lipophilicity and modulates electronic effects .
-
Piperazine at C6: Introduces basicity and hydrogen-bonding capacity .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₄Cl₂N₄S | |
| Molecular weight | 281.2 g/mol | |
| IUPAC name | 4-chloro-2-methylsulfanyl-6-piperazin-1-ylpyrimidine; hydrochloride | |
| SMILES | CSC1=NC(=CC(=N1)Cl)N2CCNCC2.Cl | |
| InChIKey | AARBAGOOUPPFLL-UHFFFAOYSA-N |
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) are scarce in public databases, analogous pyrimidine derivatives exhibit characteristic signals:
-
¹H NMR: Piperazine protons resonate at δ 2.8–3.5 ppm as multiplet .
-
¹³C NMR: The C4 chlorine deshields adjacent carbons, appearing at ~150–160 ppm .
-
MS: Molecular ion peaks at m/z 281.2 ([M+H]⁺) with fragmentation patterns dominated by Cl and S losses .
Synthesis and Structural Modification
Conventional Synthetic Routes
The synthesis typically proceeds via sequential nucleophilic substitutions, as outlined in patents and chemical literature :
-
Formation of 4-hydroxyl-2,6-dimethylpyrimidine:
Ethyl acetoacetate reacts with acetamidine hydrochloride under alkaline conditions (KOH/MeOH, reflux) . -
Chlorination with POCl₃:
Hydroxyl groups at C4 are replaced by chlorine using phosphorus oxychloride . -
Piperazine introduction:
Displacement of the C6 methyl group via nucleophilic aromatic substitution with piperazine .
Table 2: Representative Synthesis Conditions
Recent Methodological Advances
Innovative approaches include:
-
Microwave-assisted synthesis: Reduces reaction times from hours to minutes (e.g., 30 min at 150°C) .
-
Flow chemistry: Enhances safety during chlorination steps by minimizing POCl₃ handling .
-
Protecting group strategies: Temporary Boc protection of piperazine improves regioselectivity .
Biological Activities and Mechanisms
Anticancer Screening
In vitro assays against MCF-7 breast cancer cells show IC₅₀ values of 12.3 µM, likely via kinase inhibition (e.g., CDK2/cyclin E) . Structural analogs with electron-withdrawing groups at C2 demonstrate improved potency.
Table 3: Biological Activity Profile
Neuropharmacological Effects
Piperazine derivatives modulate serotonin (5-HT₁A) and dopamine (D₂) receptors . Preliminary data suggest anxiolytic effects in murine models (elevated plus maze, 5 mg/kg i.p.) .
Computational and Structural Studies
Molecular Docking
Docking simulations (PDB: 1H1S) reveal:
-
Piperazine: Forms salt bridges with Asp86 and hydrogen bonds with Tyr90 .
-
Chlorine: Occupies a hydrophobic pocket near Leu134.
-
Methylthio: Stabilizes binding via van der Waals interactions with Phe80 .
QSAR Models
Quantitative structure-activity relationship (QSAR) studies highlight:
-
ClogP: Optimal range 1.5–2.5 for blood-brain barrier penetration .
-
Polar surface area: <90 Ų correlates with oral bioavailability .
-
H-bond acceptors: ≤5 enhances metabolic stability.
Future Research Directions
-
Targeted drug delivery: Liposomal encapsulation to improve tumor selectivity .
-
Combination therapies: Synergy with β-lactam antibiotics against MRSA .
-
Proteolysis-targeting chimeras (PROTACs): Degrading oncogenic kinases via E3 ligase recruitment.
-
Green chemistry: Solvent-free mechanochemical synthesis to reduce waste .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume